{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol
Description
Properties
CAS No. |
918164-68-8 |
|---|---|
Molecular Formula |
C12H8BrF3OS |
Molecular Weight |
337.16 g/mol |
IUPAC Name |
[3-bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]methanol |
InChI |
InChI=1S/C12H8BrF3OS/c13-9-5-10(18-11(9)6-17)7-1-3-8(4-2-7)12(14,15)16/h1-5,17H,6H2 |
InChI Key |
VVHRZJGHMSSAMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)CO)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group would yield a ketone or aldehyde, while substitution of the bromine atom could yield a variety of substituted thiophenes.
Scientific Research Applications
{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of {3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogs
Key Comparative Analysis
Heterocyclic Core Differences
- Thiophene vs. This may enhance thermal stability (mp = 107°C) but reduce lipophilicity compared to the sulfur-rich thiophene core .
- Thiophene vs. Pyridine ([4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol): The pyridine-phenyl analog introduces a basic nitrogen, which could improve solubility in acidic environments. Its higher melting point (123–124°C) suggests stronger intermolecular forces, possibly due to hydrogen bonding from the methanol group .
Functional Group Effects
- Methanol vs. Sulfonamide (5-Bromo-N-[...]thiophene-2-sulfonamide): The sulfonamide group in the thiophene analog increases acidity (pKa ~10–12) and hydrogen-bonding capacity compared to the methanol group, which has moderate polarity (pKa ~15–16). This difference may influence biological interactions or solubility in aqueous media .
- Bromine vs. Trifluoromethyl Positioning (4-Bromo-2-(trifluoromethyl)phenol): In phenol analogs, bromine at the para position and trifluoromethyl at the ortho position yield high structural similarity (score = 0.94), but the phenol group’s acidity contrasts sharply with the methanol-substituted thiophene’s neutral alcohol .
Electronic and Steric Effects
- Bromine in the target compound may serve as a leaving group for further functionalization (e.g., Suzuki coupling), a feature shared with brominated thiophenes and phenols in the literature .
Biological Activity
{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol, with the CAS number 918164-68-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other relevant activities.
The molecular formula of this compound is CHBrFOS, with a molecular weight of 337.156 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are significant for enhancing biological activity.
Antibacterial Activity
Research has indicated that compounds containing thiophene moieties exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 50 µg/mL |
These findings suggest that the compound could be developed into an antibacterial agent comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, thiourea derivatives have demonstrated significant cytotoxic effects against cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.50 |
| A549 (Lung Cancer) | 10.00 |
| PC3 (Prostate Cancer) | 7.00 |
These results indicate that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Activity
Thiophene derivatives, including this compound, have also been reported to exhibit anti-inflammatory properties. Studies have shown that these compounds can reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of thiophene derivatives against multi-drug resistant strains of bacteria. The results indicated that the incorporation of trifluoromethyl groups enhanced the potency of these compounds significantly compared to their non-fluorinated counterparts .
- Cancer Cell Line Testing : In vitro testing on human leukemia cell lines showed that treatment with this compound resulted in a marked decrease in cell viability and disruption of the cell cycle at the S phase, indicating its potential as a therapeutic agent for leukemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
